Welcome to the BenchChem Online Store!
molecular formula C8H6BrNOS B8295154 3-Bromothieno[3,2-b]pyridine-5-methanol

3-Bromothieno[3,2-b]pyridine-5-methanol

Cat. No. B8295154
M. Wt: 244.11 g/mol
InChI Key: RKMXJDHACOIACY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05472964

Procedure details

To a -78° C. solution of the methyl ester (0.388 g, 1.42 mmol) of Step 1 in 5 mL of THF was added DIBAL (3.55 mmol) over 5 min. The reaction mixture was left 30 min after which time the solution was brought to 0° C. and quenched with MeOH. Sodium potassium tartrate solution was added and the mixture extracted with EtOAc. The organic phase was dried over Na2SO4, and the solvent evaporated. The crude oil was purified by flash chromatography on silica with EtOAc:hexane 2:3 to give 0.338 g (98%) of the title alcohol.
Quantity
0.388 g
Type
reactant
Reaction Step One
Name
Quantity
3.55 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:6]2=[N:7][C:8]([C:11](OC)=[O:12])=[CH:9][CH:10]=[C:5]2[S:4][CH:3]=1.CC(C[AlH]CC(C)C)C>C1COCC1>[Br:1][C:2]1[C:6]2=[N:7][C:8]([CH2:11][OH:12])=[CH:9][CH:10]=[C:5]2[S:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.388 g
Type
reactant
Smiles
BrC1=CSC=2C1=NC(=CC2)C(=O)OC
Name
Quantity
3.55 mmol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with MeOH
ADDITION
Type
ADDITION
Details
Sodium potassium tartrate solution was added
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The crude oil was purified by flash chromatography on silica with EtOAc:hexane 2:3

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CSC=2C1=NC(=CC2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.338 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.